Cas no 93349-99-6 (methyl 5-bromo-6-methoxypyridine-3-carboxylate)

methyl 5-bromo-6-methoxypyridine-3-carboxylate structure
93349-99-6 structure
Product Name:methyl 5-bromo-6-methoxypyridine-3-carboxylate
CAS 번호:93349-99-6
MF:C8H8BrNO3
메가와트:246.05802154541
MDL:MFCD14698128
CID:1040443
PubChem ID:46311221
Update Time:2024-10-26

methyl 5-bromo-6-methoxypyridine-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 5-bromo-6-methoxynicotinate
    • 5-Bromo-6-methoxynicotinic acid methyl ester
    • methyl 5-bromo-6-methoxypyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
    • 5-bromo-6-methoxy-nicotinic acid methyl ester
    • KSC495M2J
    • UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • CL0225
    • 5797AC
    • WT81901
    • SY041026
    • AB0058709
    • ST24047982
    • methyl 5-bromo-6-methoxypyridine-3-car
    • EN300-256256
    • AC-7569
    • 93349-99-6
    • Methyl 5-bromo-6- methoxynicotinate
    • DS-18621
    • DTXSID90673242
    • Methyl5-bromo-6-methoxynicotinate
    • CS-W022865
    • J-517130
    • AKOS016005618
    • SCHEMBL1505698
    • MFCD14698128
    • MDL: MFCD14698128
    • 인치: 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
    • InChIKey: UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(Br)C(OC)=NC=1)OC

계산된 속성

  • 정밀분자량: 244.96900
  • 동위원소 질량: 244.969
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 188
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 48.4
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.53
  • 비등점: 275 ºC
  • 플래시 포인트: 120 ºC
  • 굴절률: 1.54
  • PSA: 48.42000
  • LogP: 1.63930
  • 증기압: 0.1±0.4 mmHg at 25°C

methyl 5-bromo-6-methoxypyridine-3-carboxylate 보안 정보

methyl 5-bromo-6-methoxypyridine-3-carboxylate 가격추가 >>

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methyl 5-bromo-6-methoxypyridine-3-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Methanol ;  2 h, rt
1.2 Reagents: Water ;  0 °C
참조
Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Solvents: Methanol ;  48 h, 85 °C
참조
Preparation of substituted pyridine compounds as CRAC modulators
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Solvents: Methanol ,  1,4-Dioxane ;  16 h, reflux
1.2 Solvents: Acetic acid ;  neutralized
참조
Design and Structural Analysis of Aromatic Inhibitors of Type II Dehydroquinase from Mycobacterium tuberculosis
Howard, Nigel I.; Dias, Marcio V. B.; Peyrot, Fabienne; Chen, Liuhong; Schmidt, Marco F.; et al, ChemMedChem, 2015, 10(1), 116-133

합성 방법 4

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  16 h, 60 °C
1.2 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  2 h, 100 °C
1.3 2 h, reflux
참조
Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 1 h, rt
참조
Preparation of heterocyclic urea derivatives as antibacterials
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Solvents: Methanol ;  2 h, rt
참조
Preparation of substituted pyridine and pyrazine compounds as phosphodiesterase 4 (PDE4) inhibitors
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triphosgene Solvents: Dimethylformamide ,  Toluene ;  8 h, 55 - 65 °C; 65 °C → 15 °C
1.2 Solvents: Methanol ;  10 - 25 °C; 3 h, 20 - 25 °C
1.3 Solvents: Water ;  0.5 h, 20 - 25 °C
1.4 4 h, 25 - 35 °C
1.5 Reagents: Acetic acid ;  25 - 35 °C; 0.5 h, 25 - 35 °C
참조
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling
Liu, Jing ; Kimmel, Kyle; Dao, Kimkim; Liu, Yang; Qi, Ming, Organic Process Research & Development, 2018, 22(1), 111-116

합성 방법 8

반응 조건
1.1 Solvents: Methanol ;  1 h, rt
1.2 Reagents: Acetic acid
참조
Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
참조
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, rt; 5 h, 60 °C
참조
Preparation of phenylaminodiheteroarylpyrimidine derivatives and analogs for use as antibacterial agents
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Solvents: Methanol
참조
A general synthesis of 5-arylnicotinates
Thompson, Wayne J.; Gaudino, John, Journal of Organic Chemistry, 1984, 49(26), 5237-43

methyl 5-bromo-6-methoxypyridine-3-carboxylate Raw materials

methyl 5-bromo-6-methoxypyridine-3-carboxylate Preparation Products

methyl 5-bromo-6-methoxypyridine-3-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
주문 번호:A844524
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:03
가격 ($):218.0/870.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
A844524
순결:99%/99%
재다:25g/100g
가격 ($):218.0/870.0
Email